2-Ethylhexyl hydrogen maleate
Overview
Description
2-Ethylhexyl hydrogen maleate, also known as maleic acid mono-(2-ethylhexyl) ester, is a compound that belongs to the family of maleic acid esters . It is commonly used in industrial and scientific research .
Synthesis Analysis
The synthesis of this compound involves the esterification of maleic anhydride with 2-ethylhexanol. This process can be carried out in the presence of sulfuric acid, amphoteric tetrabutyl titanate, or even without an external catalyst .
Molecular Structure Analysis
The molecular formula of this compound is C12H20O4 . The molecule contains a total of 35 bonds, including 15 non-H bonds, 3 multiple bonds, 9 rotatable bonds, 3 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic ester, and 1 hydroxyl group .
Chemical Reactions Analysis
The rich chemistry that maleic anhydride, a key component in the synthesis of this compound, can participate in makes it a quintessential building block for a variety of small and polymeric molecules. This is derived from the electron-deficient conjugated double bond and the cyclic anhydride functionality present .
Scientific Research Applications
Bonding in Dentistry
2-Ethylhexyl hydrogen maleate and its derivatives have been studied for their use as bonding agents in dentistry. A study investigated the bond strengths of different types of methacryloyloxyalkyl hydrogen maleates, including 2-(methacryloyloxy)ethyl hydrogen maleate, to dentin treated with various etching agents. The bond strengths and thickness of the acid-proof dentin layer at the resin-dentin interface were key focuses of this research (Fukushima & Horibe, 1990).
Catalysis and Synthesis
Research has been conducted on the synthesis of di-2-ethylhexyl maleate using various catalysts. For instance, one study used niobic acid as a catalyst, highlighting its advantages like ease of recovery and reduced environmental pollution (Wu Zhi, 2000). Another study examined the synthesis of di-2-ethylhexyl maleate catalyzed by ferric sulfate, focusing on the optimization of reaction conditions and the recyclability of the catalyst (Wu Zhi, 2000).
Plasticizers and Biodegradation
Di-2-ethylhexyl maleate has been evaluated as a potential green plasticizer. Studies have explored its biodegradation and plasticization properties, comparing it with other compounds like di (2-ethylhexyl) phthalate (DEHP) (Erythropel et al., 2012). The influence of molecular geometry on the biodegradation of maleate-based plasticizers has also been investigated, assessing the environmental and health implications (Erythropel et al., 2015).
Adsorption and Selectivity
A study on the synthesis of highly-selective fibrous adsorbents incorporating 2-ethylhexyl hydrogen-2-ethylhexylphosphonate revealed its high selectivity for Scandium (Sc) adsorption, showing promise for use in metal extraction processes (Hoshina et al., 2014).
Environmental Implications
Research has been conducted on the migration of di-2-ethylhexyl maleate from cardboard boxes into foods, highlighting concerns about the presence of this compound in food packaging materials (Fiselier et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is classified as a surfactant , which means it primarily interacts with cell membranes and proteins, altering their properties and functions.
Mode of Action
As a surfactant, 2-Ethylhexyl Hydrogen Maleate can reduce surface tension, allowing it to interact with various biological structures, such as cell membranes and proteins . This interaction can lead to changes in the structure and function of these targets, potentially affecting cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability could be affected by exposure to light, heat, and oxygen . Its action and efficacy could also be influenced by the pH and temperature of its environment, as well as the presence of other substances.
Biochemical Analysis
Cellular Effects
It is known that this compound can cause irritation to the skin, eyes, and respiratory system This suggests that it may have some effects on cell function, possibly through interactions with cell signaling pathways, gene expression, or cellular metabolism
Molecular Mechanism
It is known that this compound can oxidize , which may have implications for its interactions with biomolecules and its effects at the molecular level
Temporal Effects in Laboratory Settings
It is known that this compound is stable , suggesting that its effects may be consistent over time
Dosage Effects in Animal Models
It is known that this compound can cause irritation , suggesting that higher doses may lead to increased irritation or other adverse effects
Properties
IUPAC Name |
(Z)-4-(2-ethylhexoxy)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-3-5-6-10(4-2)9-16-12(15)8-7-11(13)14/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBLWPLYPNOTJC-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)COC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897446 | |
Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7423-42-9, 2370-71-0 | |
Record name | 2-Ethylhexyl maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7423-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mono(2-ethylhexyl) maleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007423429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenedioic acid (2Z)-, 1-(2-ethylhexyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90897446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl hydrogen maleate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.226 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Maleic Acid Monooctyl Ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONO(2-ETHYLHEXYL) MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7TL2X86W8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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